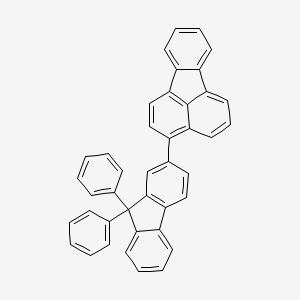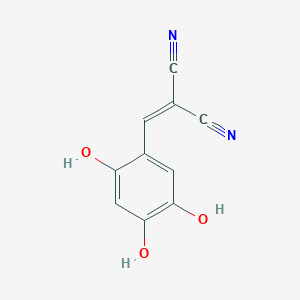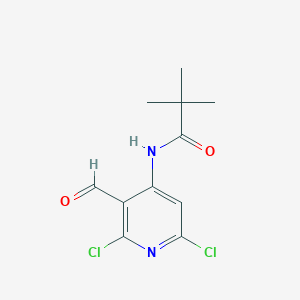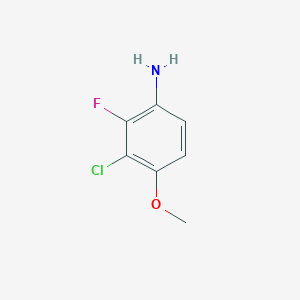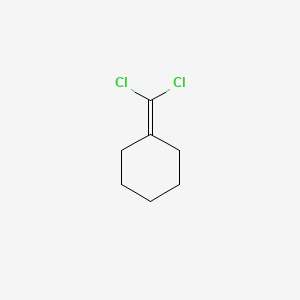
Cyclohexane, (dichloromethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethylene)cyclohexane is an organic compound with the molecular formula C7H10Cl2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by chlorine atoms on a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dichloromethylene)cyclohexane typically involves the chlorination of cyclohexane. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas under ultraviolet light or heat to produce (dichloromethylene)cyclohexane. The reaction conditions include:
Temperature: Elevated temperatures or UV light to initiate the reaction.
Reagents: Cyclohexane and chlorine gas.
Industrial Production Methods
In an industrial setting, the production of (dichloromethylene)cyclohexane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethylene)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize (dichloromethylene)cyclohexane.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Oxidation: Products include cyclohexanone or cyclohexanol, depending on the extent of oxidation.
Scientific Research Applications
(Dichloromethylene)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (dichloromethylene)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simpler compound with the formula CH2Cl2, used primarily as a solvent.
Cyclohexane: The parent compound of (dichloromethylene)cyclohexane, lacking the chlorine substituents.
Uniqueness
(Dichloromethylene)cyclohexane is unique due to the presence of two chlorine atoms on a methylene group, which imparts distinct chemical properties compared to its parent compound, cyclohexane, and other similar compounds like dichloromethane. These properties include increased reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1122-55-0 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
InChI Key |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(Cl)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
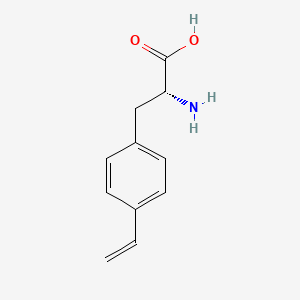

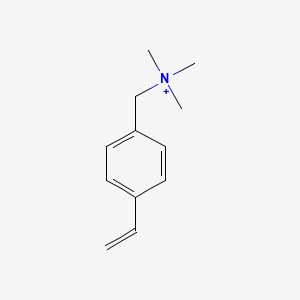
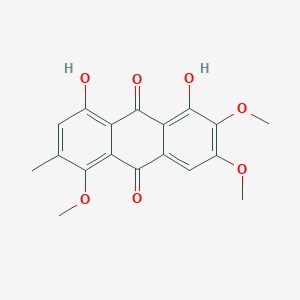
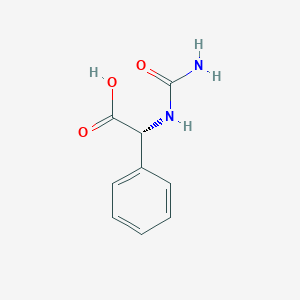
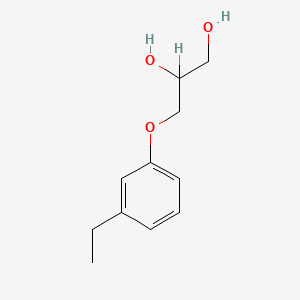
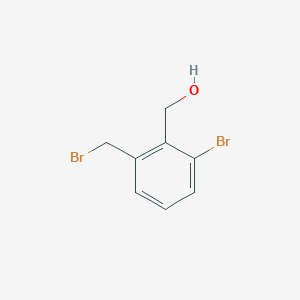
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
